![molecular formula C9H9BrO2 B2512335 3-Bromobicyclo[2.2.1]hepta-2,5-dieno-2-carboxilato de metilo CAS No. 70509-96-5](/img/structure/B2512335.png)
3-Bromobicyclo[2.2.1]hepta-2,5-dieno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of norbornadiene, a bicyclic hydrocarbon, and features a bromine atom and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Catalysis: The compound is studied for its potential use in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves the bromination of norbornadiene followed by esterification. One common method includes:
Bromination: Norbornadiene is reacted with bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to yield 3-bromonorbornadiene.
Esterification: The brominated product is then treated with methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to form the ester, Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products can include carboxylic acids or ketones.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification under acidic or basic conditions. The bicyclic structure imparts strain, which can influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-bromobicyclo[2.2.1]hepta-2,5-diene: Lacks the ester group, limiting its applications in esterification reactions.
Norbornadiene: The parent hydrocarbon, which is less functionalized and thus less versatile in synthetic applications.
Uniqueness
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which allows it to participate in a wide range of chemical reactions. Its bicyclic structure also imparts unique reactivity and stability characteristics, making it valuable in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLFVDWGLNVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2CC1C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

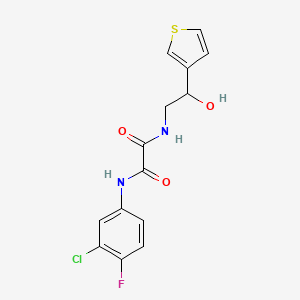
![2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide](/img/structure/B2512258.png)
![1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2512260.png)
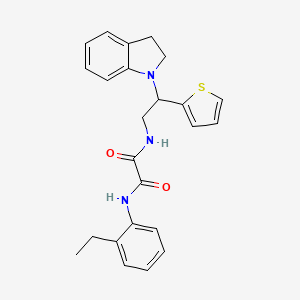
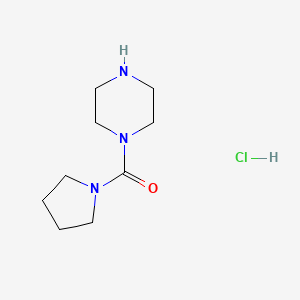

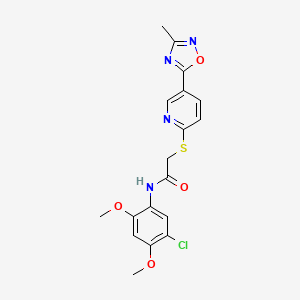

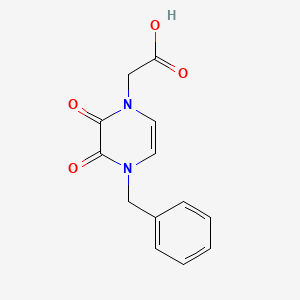
![N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512272.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2512273.png)
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)
![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)
